1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with methoxybenzenesulfonyl and methoxyphenyl groups, making it a subject of interest for researchers in chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxybenzenesulfonyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and piperidine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Researchers investigate its pharmacological properties to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared to other similar compounds, such as:
This compound: This compound shares structural similarities but may differ in its reactivity and applications.
This compound: Another similar compound with potential differences in its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-6-8-19(9-7-17)28(24,25)22-12-10-15(11-13-22)20(23)21-16-4-3-5-18(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOLQGBKPPPQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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